molecular formula C11H10FN B2571286 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314788-16-3

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Cat. No. B2571286
CAS RN: 1314788-16-3
M. Wt: 175.206
InChI Key: DCBABGPXGRTEKW-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1314788-16-3 . It has a molecular weight of 175.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3 . This indicates that the compound has a cyclopropane ring attached to a fluoromethylphenyl group and a carbonitrile group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Conformational Restriction for Biological Activity

Cyclopropane derivatives are effectively used in conformationally restricting the structure of biologically active compounds to enhance activity and investigate bioactive conformations. For example, chiral cyclopropanes bearing two differentially functionalized carbon substituents have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine, indicating the potential of these structures in designing drugs with improved specificity and efficacy (Kazuta, Matsuda, & Shuto, 2002).

Electronegative Substituent Effects

The presence of electronegative substituents, such as fluorine, in cyclopropanes can influence molecular conformation through dipole minimization effects. This principle has been applied in the 1,3-oxidation of cyclopropanes, demonstrating a straightforward method for incorporating functional groups in specific molecular orientations, thus offering a valuable tool for modulating molecular shape and reactivity (Banik, Mennie, & Jacobsen, 2017).

Hydrogen Bonding Involvement

Investigations into the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives have identified short intermolecular contacts of C–F groups to H–X moieties, suggesting the potential involvement of C–F bonds in hydrogen bonding. This highlights the role of fluorinated cyclopropanes in studying non-covalent interactions and their implications for molecular design and crystal engineering (Fröhlich, Rosen, Meyer, Rissanen, & Haufe, 2006).

Electrocyclic Reactions and Ring Expansion

Fluorinated cyclopropanes are also explored for their reactivity in ring expansion reactions, providing access to medicinally relevant fluoropiperidines. A new hypervalent fluoroiodane(III) reagent has been developed for carbon-carbon bond scission and intramolecular ring expansion fluorination of unactivated cyclopropanes, offering a novel approach to synthesizing complex fluorinated structures with high regio- and diastereoselectivity (Ren et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBABGPXGRTEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

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